

# Finrozole Pharmacokinetics Data Summary

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## Compound Focus: Finrozole

CAS No.: 160146-17-8

Cat. No.: S528010

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The following table summarizes the key pharmacokinetic parameters of **Finrozole** from a single-dose study [1].

Parameter	3 mg Tablet	3 mg Solution	9 mg Tablet	9 mg Solution	30 mg Tablet
Time to Peak (t <sub>max</sub> )	2.94 h	0.63 h	2.50 h	0.71 h	3.13 h
Peak Concentration (C <sub>max</sub> )	2.11 ng/ml	6.22 ng/ml	8.88 ng/ml	36.87 ng/ml	18.20 ng/ml
Area Under Curve (AUC <sub>0,∞</sub> )	13.25 ng/ml·h	13.93 ng/ml·h	57.68 ng/ml·h	75.54 ng/ml·h	118.23 ng/ml·h
Elimination Half-Life (t <sub>1/2,z</sub> )	8.36 h	3.38 h	7.85 h	2.86 h	7.71 h
Relative Bioavailability	89%	(Reference)	78%	(Reference)	Not tested

Key findings from this data [1]:

- Formulation Impact:** The tablet formulation had a significantly slower absorption rate (longer t<sub>max</sub>) and lower peak concentration (C<sub>max</sub>) compared to the oral solution.
- Dose Proportionality:** The AUC increased proportionally with the dose from 3 mg to 30 mg when administered as tablets, indicating linear pharmacokinetics within this dose range.

- **Apparent Half-life:** The elimination half-life was longer for the tablet formulation (~8 hours) than for the solution (~3 hours). The study authors suggested this was likely due to an overlap of the ongoing absorption phase with the elimination phase for the tablet, a phenomenon known as "flip-flop" kinetics [1].

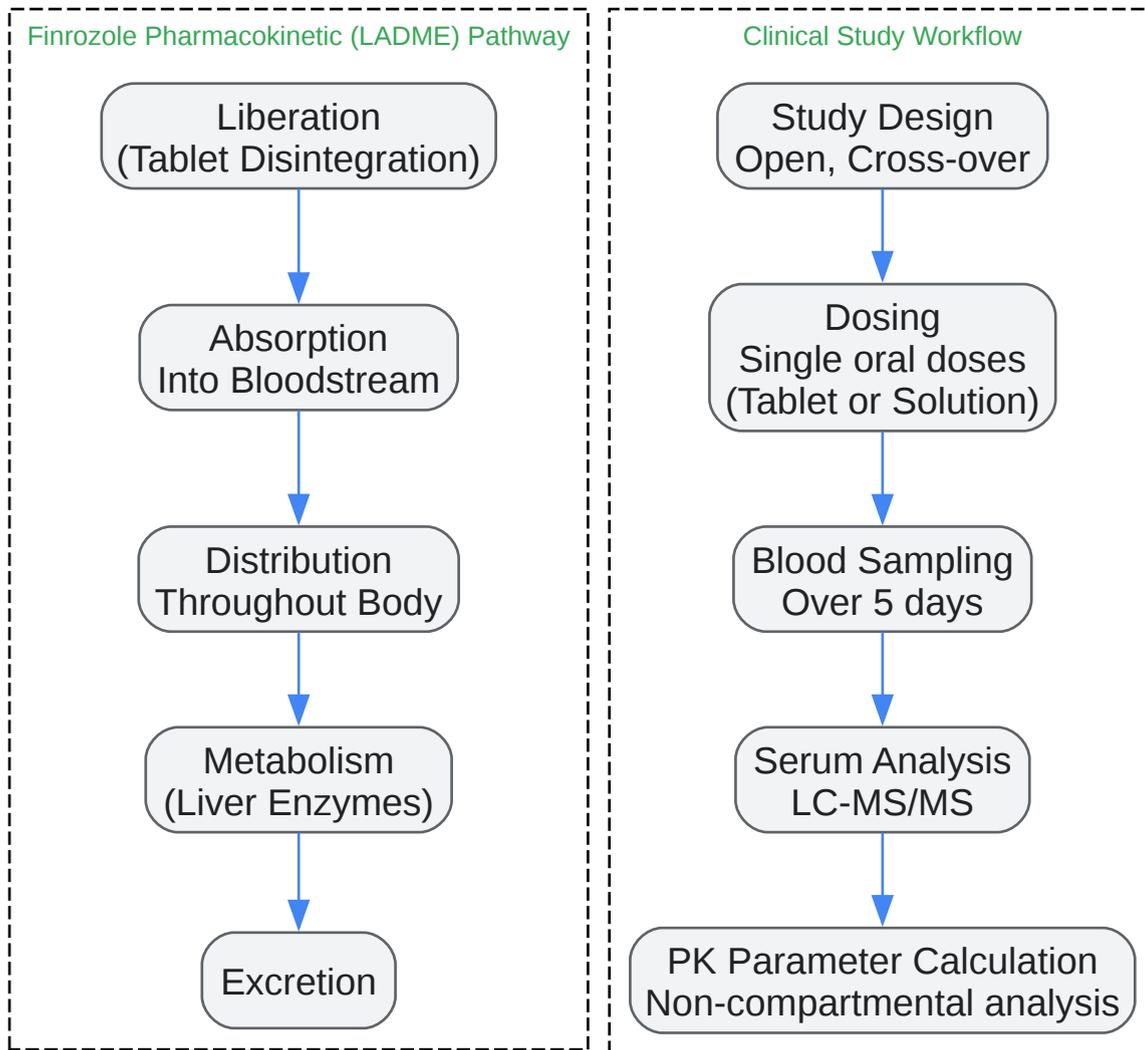
## Experimental Protocol Overview

The data above was generated using the following methodology [1]:

- **Study Design:** An open, partly randomized, cross-over study.
- **Subjects:** 23 healthy male volunteers.
- **Dosing:** Single doses of 3 mg, 9 mg, or 30 mg **Finrozole** were administered, with a 14-day washout period between administrations. The 30 mg dose was given only as tablets.
- **Formulations:** Tablets and an oral solution (3 mg and 9 mg only, with the drug dissolved in 5% hydroxypropyl- $\beta$ -cyclodextrin).
- **Sample Collection:** Blood samples were collected up to 5 days after drug administration. Serum was separated and stored at -70°C until analysis.
- **Bioanalytical Method:** Serum **Finrozole** concentrations were determined using a validated high-performance liquid chromatography combined with a triple quadrupole mass spectrometry (LC-MS/MS) method. The lower limit of quantification was 0.1 ng/ml.
- **Pharmacokinetic Analysis:** Parameters were calculated using a non-compartmental model with the PCNONLIN 4.2 software.

## Pharmacokinetic Pathway and Study Workflow

The diagram below illustrates the journey of **Finrozole** in the body (LADME process) and the workflow of the clinical study that investigated it.



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## Important Limitations and Context

- **Historical Data:** The available pharmacokinetic data is from 2001. **Finrozole development was discontinued for urination disorders and cancer in 2005** [2]. This information is not suitable for guiding current clinical use.
- **Lack of Direct Comparisons:** The search results did not contain pharmacokinetic studies that directly compare **Finrozole** with other aromatase inhibitors (e.g., anastrozole, letrozole) in the same experiment.
- **Limited Population:** The data comes from a single study in a small, homogeneous group of healthy young male volunteers. The pharmacokinetics may differ in patient populations, such as women or older individuals.

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## References

1. of Pharmacokinetics (MPV-2213ad), a novel selective... finrozole [pmc.ncbi.nlm.nih.gov]

2. - AdisInsight Finrozole [adisinsight.springer.com]

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